![molecular formula C24H34Cl2N2O2 B12618344 {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine CAS No. 917981-15-8](/img/structure/B12618344.png)
{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine: is a complex organic compound characterized by its unique molecular structure This compound features a decane backbone with bis-oxy linkages to chlorophenylene groups, which are further connected to methanamine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine typically involves multiple steps. One common method includes the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with isonicotinohydrazide in ethanol. The reaction mixture is refluxed for several hours and then cooled to room temperature to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chlorophenylene groups, potentially removing chlorine atoms and forming simpler phenylene derivatives.
Substitution: The chlorine atoms in the chlorophenylene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and potentially carboxylic acids.
Reduction: Formation of dechlorinated phenylene derivatives.
Substitution: Formation of substituted phenylene derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industry: In industrial settings, the compound could be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.
作用機序
The mechanism by which {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine exerts its effects is largely dependent on its interactions with other molecules. The presence of chlorine atoms and methanamine groups allows for various types of chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
類似化合物との比較
Decane-1,10-diylbis(oxy)dibenzaldehyde: Shares the decane backbone and bis-oxy linkages but lacks the chlorophenylene and methanamine groups.
Bisazobenzene derivatives: Contain bis-oxy linkages and phenylene groups but differ in the presence of azo groups instead of chlorophenylene and methanamine groups.
Uniqueness: The presence of both chlorophenylene and methanamine groups in {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine distinguishes it from other similar compounds
特性
CAS番号 |
917981-15-8 |
|---|---|
分子式 |
C24H34Cl2N2O2 |
分子量 |
453.4 g/mol |
IUPAC名 |
[4-[10-[4-(aminomethyl)-3-chlorophenoxy]decoxy]-2-chlorophenyl]methanamine |
InChI |
InChI=1S/C24H34Cl2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14,17-18,27-28H2 |
InChIキー |
BCIJBJCMFOFMFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)CN)Cl)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


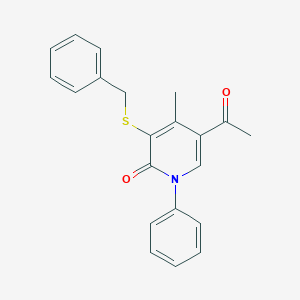
![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
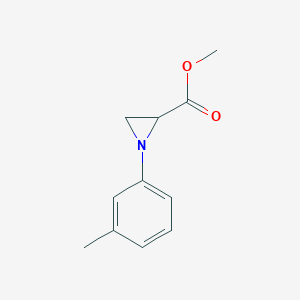
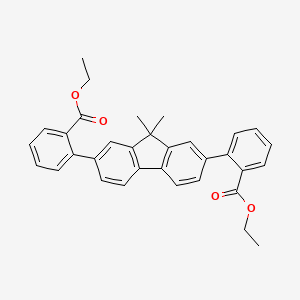
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)

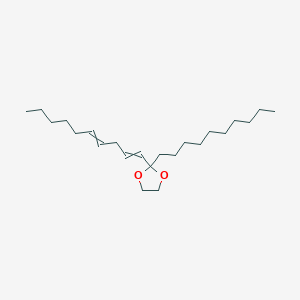
![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
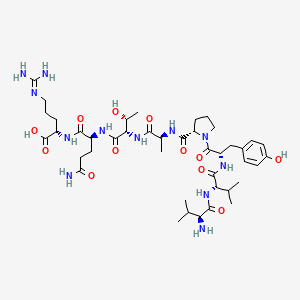
![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
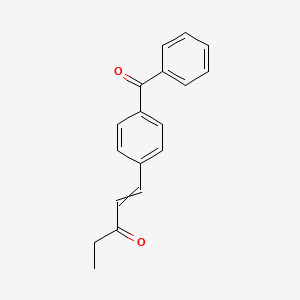
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)
